molecular formula C13H12N2OS B1655275 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one CAS No. 340042-28-6

2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one

Cat. No.: B1655275
CAS No.: 340042-28-6
M. Wt: 244.31 g/mol
InChI Key: RERFOTMKOSGPFE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a phenylethanone moiety at position 4. Its molecular formula is C₇H₈N₂OS, with a molar mass of 168.22 g/mol . Key Properties:

  • Boiling Point: 301°C
  • Density: 1.23 g/cm³
  • pKa: -1.05 (predicted)
  • Storage: Requires inert atmosphere and room temperature .

This compound serves as a precursor in synthesizing pharmacologically relevant molecules, such as pyrazole derivatives (e.g., describes a related N-methylated pyrazole analog) .

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-13-14-8-7-11(15-13)9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERFOTMKOSGPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514401
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340042-28-6
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in pharmaceuticals.

Biology

Research indicates that 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values demonstrating its antibacterial potential.

    Case Study : A study evaluated its activity against Escherichia coli and Staphylococcus aureus, yielding MIC values of 32 µg/mL and 16 µg/mL, respectively.
  • Antifungal Activity : It has also demonstrated antifungal properties against Candida albicans, with an MIC of 64 µg/mL.

Medicine

The compound is being investigated for its anticancer properties . Research indicates it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Research Findings : In one study, the IC50 value for MCF-7 cells was approximately 15 µM, indicating significant cytotoxicity.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Acetyl-2-methylpyrimidine
  • Molecular Formula : C₇H₈N₂O
  • Molar Mass : 136.15 g/mol
  • Key Difference : Lacks the methylsulfanyl group, reducing sulfur-based reactivity.
  • Application : Used as a flavoring agent due to its simpler structure .
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
  • Molecular Formula : C₁₃H₁₁FN₂OS

Heterocyclic Ring Replacements

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
  • Molecular Formula : C₁₁H₁₀N₂OS
  • Molar Mass : 218.28 g/mol
  • Key Difference: Thiazole ring replaces pyrimidine, introducing an amino group for hydrogen bonding.
  • Application : Studied for biological activities due to the thiazole moiety’s prevalence in antibiotics .
2-((6-Chloro-2-methylquinolin-4-yl)oxy)-1-phenylethan-1-one
  • Binding Energy : -9.2 kcal/mol (against Mycobacterium tuberculosis)
  • Key Difference: Quinoline scaffold replaces pyrimidine, with chloro and methyl groups enhancing hydrophobicity .

Substituent Variations on the Phenyl Ring

2-(2-Bromophenyl)-1-phenylethan-1-one
  • Molecular Formula : C₁₄H₁₁BrO
  • Molar Mass : 275.14 g/mol
  • Key Difference : Bromine substitution increases molecular weight and alters electronic properties.
  • Physical State : Colorless oil, contrasting with the crystalline solid state of the target compound .
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one
  • Molecular Formula : C₁₄H₁₃ClN₂OS
  • Key Difference : Chlorophenyl group and dimethylpyrimidine substitution enhance steric bulk, affecting solubility .

Structural and Functional Group Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound C₇H₈N₂OS 168.22 Methylsulfanyl, pyrimidine, ethanone High boiling point (301°C), low pKa
4-Acetyl-2-methylpyrimidine C₇H₈N₂O 136.15 Pyrimidine, acetyl Flavoring agent, simpler structure
2-(2-Bromophenyl)-1-phenylethanone C₁₄H₁₁BrO 275.14 Bromophenyl, ethanone Oil form, halogenated
1-(4-Fluorophenyl) derivative C₁₃H₁₁FN₂OS ~266.3 (estimated) Fluorophenyl, methylsulfanyl Enhanced electronegativity

Biological Activity

2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one, with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

PropertyValue
Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
CAS Number 340042-28-6
IUPAC Name 2-(2-methylsulfanylpyrimidin-4-yl)-1-phenylethanone

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as an antibacterial agent.

Case Study: Antimicrobial Efficacy
A study evaluated the compound's activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting a promising antibacterial profile .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal strains, including Candida albicans. The results indicated significant inhibition of fungal growth, with an MIC of 64 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Research Findings:
In one study, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cancer cell viability .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to inhibit key enzymes involved in cellular metabolism or disrupt cellular signaling pathways that are crucial for survival and proliferation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compound SignificantPotent
3-Methylpyrimidine Derivative ModerateWeak
Thienopyrimidine Derivative HighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one
Reactant of Route 2
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2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one

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